Methyl 3-amino-3-phenylprop-2-enoate
Description
Methyl 3-amino-3-phenylprop-2-enoate (CAS: 70272-01-4) is an α,β-unsaturated ester featuring an amino group at the β-position and a phenyl substituent. Its molecular formula is $ \text{C}{10}\text{H}{11}\text{NO}_2 $, with a molecular weight of 177.08 g/mol. Key physicochemical properties include a calculated LogP of 1.86, indicating moderate lipophilicity, and a polar surface area (PSA) of 52.32 Ų, reflecting hydrogen-bonding capacity due to the amino and ester groups . The compound exhibits a defined stereochemistry at the double bond, reported as the (Z)-isomer in some contexts . Its structural features make it a versatile intermediate in organic synthesis, particularly for constructing heterocycles via cyclization reactions .
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
methyl 3-amino-3-phenylprop-2-enoate |
InChI |
InChI=1S/C10H11NO2/c1-13-10(12)7-9(11)8-5-3-2-4-6-8/h2-7H,11H2,1H3 |
InChI Key |
KMNFUCPXSBCOOU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=C(C1=CC=CC=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Reactivity Comparisons
- Ester Group Variations: The 4-methoxybenzyl analog () introduces a bulky aromatic ester, increasing steric hindrance and lipophilicity (higher LogP). The trimethylsilyl ethyl derivative () exhibits extreme hydrophobicity due to the silyl group, making it suitable for silicon-based coupling reactions or hydrophobic matrix applications . The isopropyl analog () lacks the amino group, resulting in lower PSA and reduced solubility in polar solvents .
- Amino Group Modifications: Replacement of the amino group with a nitrilo moiety () introduces a strong electron-withdrawing cyano group, which may enhance electrophilic reactivity at the α-position.
- Backbone Saturation: The 2,2-dimethylpropanoate analog () features a saturated backbone, disrupting conjugation. This reduces UV absorption intensity and may lower thermal stability compared to the α,β-unsaturated parent compound .
Physicochemical and Functional Differences
- Hydrogen-Bonding Capacity: this compound’s amino group enables robust hydrogen-bonding interactions, critical for crystal engineering (as per Etter’s hydrogen-bonding rules in ). Analogs like the isopropyl ester lack this capability, limiting their utility in supramolecular chemistry .
Lipophilicity and Solubility :
The trimethylsilyl derivative’s high LogP (~3.2) suggests poor aqueous solubility, whereas the parent compound’s moderate LogP (1.86) balances solubility and membrane permeability .- Synthetic Utility: this compound is frequently used in cyclizations to form imidazoles or oxazoles (). In contrast, the nitrilo analog () may favor nucleophilic additions due to its electron-deficient double bond .
Preparation Methods
Reaction Design and Mechanistic Insights
The use of N-heterocyclic carbene (NHC) catalysts, such as NHC-D, enables the stereoselective coupling of amino alcohol derivatives with α,β-unsaturated esters. For instance, 3-amino-3-phenylpropan-1-ol reacts with methyl acrylate in the presence of potassium carbonate and NHC-D (2 mol%) in aqueous media at 60°C for 5 hours. The reaction proceeds via a tandem oxidation-enamine formation mechanism, where the NHC facilitates deprotonation of the amino alcohol, generating a nucleophilic enamine intermediate. This intermediate undergoes Michael addition to the acrylate ester, followed by intramolecular cyclization to yield the target compound.
Optimization and Yield Analysis
Key parameters influencing yield include:
-
Catalyst loading : A 2 mol% NHC-D loading maximizes enantiomeric excess (ee > 90%) while minimizing side reactions.
-
Solvent system : Aqueous conditions (water:ethyl acetate = 1:1) enhance solubility of polar intermediates, achieving a 78% isolated yield.
-
Temperature : Elevated temperatures (60°C) accelerate enamine formation but require careful monitoring to prevent retro-Michael decomposition.
Spectroscopic validation via NMR (CDCl) confirms the (E)-configuration of the α,β-unsaturated ester, with characteristic vinyl proton resonances at δ 6.47 (d, J = 15.6 Hz) and δ 7.63 (d, J = 15.6 Hz).
Cross-Metathesis of Allylic Amines with Methyl Acrylate
Substrate Selection and Reaction Conditions
Grubbs II-catalyzed cross-metathesis between allylic amines and methyl acrylate offers a modular route to α,β-unsaturated β-amino esters. For example, 1-phenylprop-2-en-1-amine reacts with methyl acrylate (5 equiv) in dichloromethane under argon, employing Grubbs II catalyst (2 mol%) at 40°C for 24 hours. The reaction selectively forms the (E)-isomer due to steric hindrance during the metathesis transition state.
Yield and Stereochemical Outcomes
-
Yield : 65–72% after column chromatography (hexanes:ethyl acetate = 4:1).
-
Stereoselectivity : The (E)-configuration dominates (>95:5 E:Z), as confirmed by NMR coupling constants ( = 12.4 Hz).
-
Byproducts : Homodimerization of methyl acrylate is suppressed using excess acrylate (5 equiv).
Knoevenagel Condensation Followed by Amination
Stepwise Synthesis from Malonic Acid Derivatives
A two-step protocol involves:
-
Knoevenagel condensation : Benzaldehyde reacts with methyl malonate in ethanol containing ammonium acetate (NHOAc) under reflux to form methyl 3-oxo-3-phenylprop-2-enoate.
-
Amination : The α,β-unsaturated β-keto ester undergoes conjugate addition with aqueous ammonia (25% w/v) at 0°C, yielding the β-amino ester after 12 hours.
Critical Reaction Parameters
-
Acid catalyst : NHOAc (10 mol%) ensures efficient enolate formation without over-acidification.
-
Temperature control : Amination at 0°C prevents premature hydrolysis of the ester group.
-
Isolation : Flash chromatography (silica gel, 200–400 mesh) in 10% ethyl acetate/hexanes affords the product in 66% yield.
Comparative Analysis of Methodologies
The NHC-mediated approach excels in enantiocontrol, whereas cross-metathesis offers versatility for structurally diverse analogs. The Knoevenagel route, while racemic, remains advantageous for large-scale synthesis due to minimal catalyst costs.
Spectroscopic and Chromatographic Validation
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Challenges and Limitations
-
Moisture sensitivity : The NHC catalyst degrades in the presence of trace water, necessitating rigorous drying of solvents.
-
Over-reduction risk : LiAlH-mediated reductions in related syntheses may inadvertently saturate the α,β-unsaturated system if stoichiometry is misoptimized.
-
Racemization : Prolonged reaction times in the Knoevenagel-amination route lead to partial racemization (up to 15% ee loss).
Industrial-Scale Considerations
For kilogram-scale production, the Knoevenagel-amination method is preferred due to:
Q & A
Q. What are the recommended synthetic routes for Methyl 3-amino-3-phenylprop-2-enoate, and how are reaction conditions optimized?
- Methodological Answer : A common approach involves condensation reactions between methyl acrylate derivatives and aniline precursors. For example, a base-catalyzed Michael addition of 3-aminophenyl compounds to methyl acrylate can yield the target compound. Reaction optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility and reaction efficiency .
- Temperature control : Elevated temperatures (60–80°C) improve reaction rates but require monitoring to avoid decomposition.
- Catalyst use : Sodium hydride or triethylamine can facilitate deprotonation and nucleophilic attack .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures high purity .
Q. How can the purity and structural integrity of this compound be validated experimentally?
- Methodological Answer : Use a multi-technique approach:
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
- Spectroscopy :
- FTIR : Confirm the presence of ester carbonyl (C=O stretch at ~1700 cm⁻¹) and amino groups (N-H stretch at ~3300 cm⁻¹).
- NMR : ¹H NMR should show signals for the methyl ester (~δ 3.7 ppm), aromatic protons (~δ 7.2–7.5 ppm), and the enamine proton (~δ 5.8 ppm) .
- Mass Spectrometry : ESI-MS to verify the molecular ion peak at m/z 177.079 (exact mass) .
Q. Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| LogP (partition coefficient) | 1.86 | |
| Polar Surface Area | 52.3 Ų | |
| Molecular Weight | 177.079 g/mol |
Q. What solvents and storage conditions are optimal for this compound?
- Methodological Answer :
- Solubility : Soluble in DMF, DMSO, and THF; sparingly soluble in water (LogP = 1.86 suggests moderate hydrophobicity) .
- Storage : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent hydrolysis or photodegradation.
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing the (Z)-isomer of this compound be addressed?
- Methodological Answer : The compound has a defined stereocenter at the prop-2-enoate double bond. Strategies include:
- Chiral auxiliaries : Use enantiopure catalysts (e.g., L-proline) to induce asymmetry during synthesis .
- Chromatographic resolution : Chiral HPLC with cellulose-based columns to separate (Z)- and (E)-isomers.
- Crystallographic validation : Single-crystal X-ray diffraction (employing SHELXL or OLEX2) to confirm absolute configuration .
Q. How do researchers resolve contradictions in hydrogen-bonding patterns observed in this compound crystals?
- Methodological Answer : Conflicting hydrogen-bonding motifs (e.g., dimeric vs. chain formations) require:
- Graph-set analysis : Classify interactions (e.g., R₂²(8) rings) using Etter’s rules to identify dominant motifs .
- Thermodynamic studies : Compare lattice energies via DFT calculations (e.g., Gaussian 16) to determine stable packing arrangements.
- Variable-temperature XRD : Monitor structural changes under thermal stress to identify polymorphic transitions .
Q. What computational methods predict the biological interactions of this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2) based on the compound’s amino and ester groups .
- MD simulations : GROMACS for assessing stability in lipid bilayers, leveraging LogP values to predict membrane permeability .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with anti-inflammatory activity .
Q. How can crystallization conditions for this compound be optimized for structural studies?
- Methodological Answer :
Q. Table 2: Common Impurities and Mitigation Strategies
| Impurity | Source | Mitigation |
|---|---|---|
| Hydrolysis by-products | Moisture exposure | Strict anhydrous conditions |
| Oxidized derivatives | Air-sensitive NH₂ group | Storage under inert gas |
Q. What strategies identify and quantify degradation products of this compound under physiological conditions?
- Methodological Answer :
- Accelerated stability studies : Incubate at 37°C in PBS (pH 7.4) and analyze via LC-MS/MS.
- Degradant profiling : Compare fragmentation patterns (e.g., loss of –OCH₃ or NH₂ groups) to reference standards .
Key Takeaways
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
